molecular formula C6H4Cl2S2 B1658405 4,6-Dichlorobenzene-1,3-dithiol CAS No. 60822-12-0

4,6-Dichlorobenzene-1,3-dithiol

Cat. No.: B1658405
CAS No.: 60822-12-0
M. Wt: 211.1 g/mol
InChI Key: PNTDRWPMZNKIBG-UHFFFAOYSA-N
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Description

4,6-Dichlorobenzene-1,3-dithiol (CAS: 137-19-9; molecular formula C₆H₄Cl₂S₂) is a chlorinated aromatic dithiol compound characterized by two chlorine substituents at the 4 and 6 positions and two thiol (-SH) groups at the 1 and 3 positions. It is a versatile building block in organic synthesis, particularly in the preparation of macrocyclic compounds like thiacalixarenes and coordination complexes due to its chelating properties . The compound’s molecular weight is 195.24 g/mol, and it is commercially available with a purity of ≥95% .

Properties

CAS No.

60822-12-0

Molecular Formula

C6H4Cl2S2

Molecular Weight

211.1 g/mol

IUPAC Name

4,6-dichlorobenzene-1,3-dithiol

InChI

InChI=1S/C6H4Cl2S2/c7-3-1-4(8)6(10)2-5(3)9/h1-2,9-10H

InChI Key

PNTDRWPMZNKIBG-UHFFFAOYSA-N

SMILES

C1=C(C(=CC(=C1S)Cl)Cl)S

Canonical SMILES

C1=C(C(=CC(=C1S)Cl)Cl)S

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects: Chlorine vs. Fluorine/Trifluoromethyl Groups

2,5-Difluoro-4,6-bis(trifluoromethyl)benzene-1,3-dithiol

  • Structure : Fluorine and trifluoromethyl (-CF₃) groups replace chlorine atoms.
  • Applications : Used as a fluorinated building block for synthesizing polyfluorinated thia- and oxathiacalixarenes. Reaction with perfluoro-m-xylene yields macrocycles (e.g., tetrathiacalix[4]arenes) that adopt a 1,3-alternate conformation in solution and solid states, confirmed via X-ray diffraction and NMR .
  • Reactivity : Fluorinated derivatives exhibit enhanced electron-withdrawing effects, accelerating cyclization reactions at 90°C compared to chlorinated analogs .

4,6-Dichlorobenzene-1,3-dithiol

  • Reactivity: Prefers nucleophilic substitution due to chlorine’s moderate electronegativity. Used in synthesizing non-fluorinated macrocycles with applications in catalysis and material science.

Comparison Table 1: Substituent-Driven Properties

Compound Substituents Key Applications Reaction Conditions
This compound Cl, Cl Macrocycle synthesis, coordination chemistry Mild to moderate heating
2,5-Difluoro-4,6-bis(trifluoromethyl)benzene-1,3-dithiol F, CF₃, F, CF₃ Fluorinated macrocycles, NMR/X-ray studies 90°C, thiourea-mediated

Functional Group Variations: Dithiol vs. Diol Derivatives

4,6-Dichlorobenzene-1,3-diol

  • Structure : Replaces thiol (-SH) groups with hydroxyl (-OH) groups.
  • Applications: Used in oxidative hair dye formulations (e.g., with 1-hexyl-4,5-diaminopyrazole) for enhanced color fastness . Also identified as a degradation byproduct of chlorinated contaminants in advanced oxidation processes .
  • Reactivity : Higher solubility in polar solvents due to hydrogen bonding, unlike the lipophilic dithiol analog.

Comparison Table 2: Functional Group Impact

Compound Functional Groups Key Properties Applications
This compound -SH, -SH Chelating, nucleophilic Macrocycle synthesis
4,6-Dichlorobenzene-1,3-diol -OH, -OH Hydrogen bonding, polar Hair dyes, degradation studies

Methyl-Substituted Analog: 4,6-Dimethylbenzene-1,3-dithiol

  • Structure : Methyl (-CH₃) groups replace chlorine atoms.
  • Applications : Serves as a precursor in synthesizing ligands for [Fe]-hydrogenase models. The methyl groups enhance steric bulk, influencing coordination geometry with iron-sulfur clusters .
  • Reactivity : Less electron-withdrawing than chlorine, leading to slower reaction kinetics in cyclization processes.

Complex Derivatives: Functionalized Dithiols

5-[2-(1-Benzyl-1H-imidazol-2-yl)ethyl]-4,6-dichlorobenzene-1,3-diol

  • Structure : Incorporates a benzyl-imidazole side chain.

2-Oxo- and 2-Thioxo-1,3-dithiole Compounds

  • Structure : Feature a dithiole ring with oxo/thioxo groups.
  • Applications : Regulate plant metabolism (e.g., facilitating olive and citrus harvesting) via selective promotion of separation tissue formation .

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